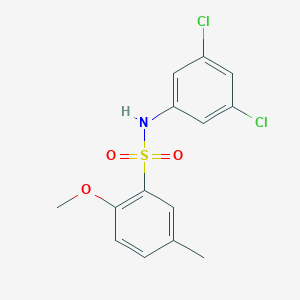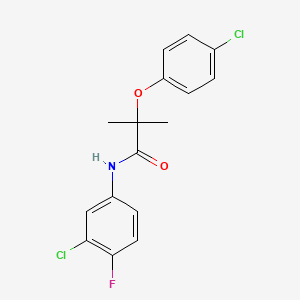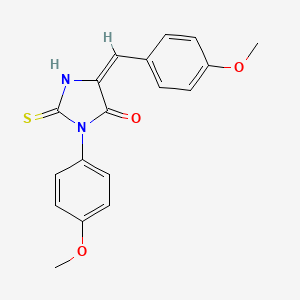![molecular formula C16H12N2O2S B5869712 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a pyrrole ring and a nitrophenyl group attached to a thioaryl group. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole is not well understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways in cells. In particular, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2-ARE signaling pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory mediators, such as prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), in activated macrophages. It has also been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. In animal studies, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole in lab experiments is its versatility as a reagent for the synthesis of various heterocyclic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments. It is important to use appropriate safety precautions when handling this compound.
Orientations Futures
There are several future directions for the study of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole. One direction is the further investigation of its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases. Another direction is the exploration of its potential as a building block for the synthesis of new organic materials with unique properties. Additionally, the mechanism of action of this compound could be further elucidated through the study of its effects on various signaling pathways in cells. Finally, the toxicity of this compound could be further investigated to determine its safety for use in various experiments.
Méthodes De Synthèse
The synthesis of 1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole involves the reaction of 4-nitrothiophenol with 4-bromophenylacetonitrile in the presence of potassium carbonate and copper(I) iodide. The reaction is carried out in DMF (dimethylformamide) at a temperature of 120°C for several hours. The resulting product is then purified by column chromatography to obtain the pure compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
Applications De Recherche Scientifique
1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been studied as a potential drug candidate for the treatment of cancer and neurodegenerative diseases. In material science, this compound has been used as a building block for the synthesis of various organic materials, including conducting polymers and metal-organic frameworks. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Propriétés
IUPAC Name |
1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2S/c19-18(20)14-5-9-16(10-6-14)21-15-7-3-13(4-8-15)17-11-1-2-12-17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBJVXVGTLOWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5869644.png)
![N-ethyl-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5869646.png)


![N-[4-(aminosulfonyl)benzyl]-3-methyl-2-nitrobenzamide](/img/structure/B5869673.png)

![N-(4-methyl-1,3-thiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5869691.png)
![4-[(3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5869692.png)
![3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5869695.png)
![N-[2-(4-morpholinyl)ethyl]cyclohexanecarboxamide](/img/structure/B5869701.png)



![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)